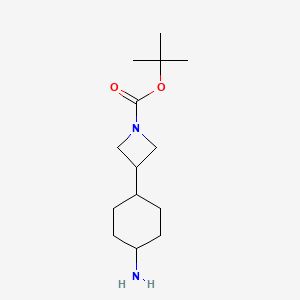![molecular formula C16H15NS B15334032 1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
1-Methyl-2-[4-(methylthio)phenyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[4-(methylthio)phenyl]indole is an organic compound with the molecular formula C16H15NS. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Methyl-2-[4-(methylthio)phenyl]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific reaction conditions and reagents used can vary, but typically involve methanesulfonic acid and methanol under reflux .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Methyl-2-[4-(methylthio)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2-[4-(methylthio)phenyl]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including anti-HIV properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[4-(methylthio)phenyl]indole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-Methyl-2-[4-(methylthio)phenyl]indole can be compared with other indole derivatives such as:
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: This compound has similar structural features but differs in its functional groups and applications.
Indole-3-carbinol: Known for its anticancer properties, this compound has a different substitution pattern on the indole ring.
Tryptophan: An essential amino acid with an indole core, it plays a crucial role in protein synthesis and neurotransmitter production.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15NS |
|---|---|
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
1-methyl-2-(4-methylsulfanylphenyl)indole |
InChI |
InChI=1S/C16H15NS/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3 |
Clave InChI |
ZHYFCSHODRWWEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)
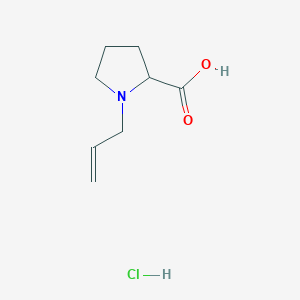
![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)
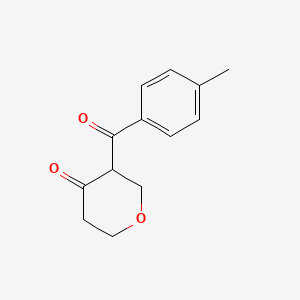
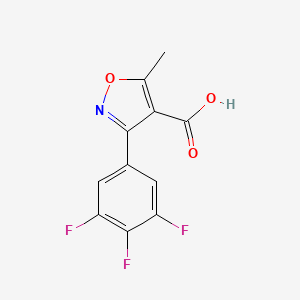
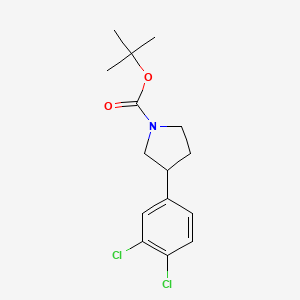
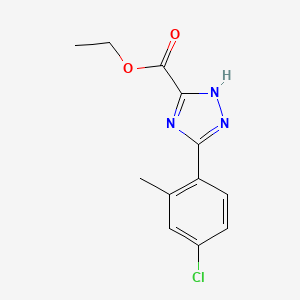
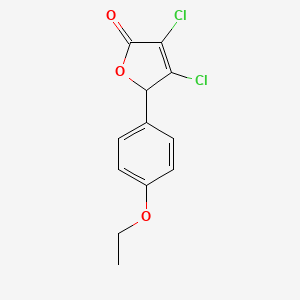


![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)
